5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol
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Overview
Description
5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thieno[3,2-b]pyran ring system, which is a fused ring system combining a thiophene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the thieno[3,2-b]pyran ring system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes. Additionally, the use of catalysts and other process aids can help to enhance the selectivity and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the compound’s application. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol: Lacks the amino group at the 7alpha position.
7alpha-Amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol: Lacks the dimethyl groups at the 5 position.
5,5-Dimethyl-7alpha-amino-5H-thieno[3,2-b]pyran-6beta-ol: Lacks the dihydro functionality at the 6,7 positions.
Uniqueness
The presence of both the amino group at the 7alpha position and the hydroxyl group at the 6beta position, along with the dimethyl groups at the 5 position, gives 5,5-Dimethyl-7alpha-amino-6,7-dihydro-5H-thieno[3,2-b]pyran-6beta-ol unique chemical and biological properties. These features can influence its reactivity, binding affinity, and overall functionality, making it distinct from other similar compounds.
Properties
IUPAC Name |
(6S,7S)-7-amino-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2)8(11)6(10)7-5(12-9)3-4-13-7/h3-4,6,8,11H,10H2,1-2H3/t6-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGVOPVKKXUCIE-SVRRBLITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CS2)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CS2)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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